Home > Products > Screening Compounds P123576 > 9-(2-Phosphonomethoxypropyl)adenine
9-(2-Phosphonomethoxypropyl)adenine - 1217720-14-3

9-(2-Phosphonomethoxypropyl)adenine

Catalog Number: EVT-3551799
CAS Number: 1217720-14-3
Molecular Formula: C9H14N5O4P
Molecular Weight: 293.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Overview

9-(2-Phosphonomethoxypropyl)adenine, also known as PMPA, is a nucleoside analogue with significant antiviral properties, particularly against human immunodeficiency virus (HIV). This compound belongs to a class of drugs that inhibit viral replication by mimicking the natural substrates of viral enzymes. PMPA's structure includes a phosphonomethoxy group, which enhances its potency and selectivity.

Source and Classification

PMPA was first synthesized in the early 1990s as part of research into antiviral agents. It is classified as a phosphonate nucleotide analogue, specifically targeting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. Its chemical formula is C9H14N5O4PC_9H_{14}N_5O_4P, and it has been shown to exhibit higher activity compared to its enantiomeric counterparts in biological assays .

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-(2-Phosphonomethoxypropyl)adenine can be achieved through several methods, primarily involving the reaction of adenine derivatives with phosphonates. Two notable synthetic routes include:

  1. Using (R)-9-(2-hydroxypropyl)adenine:
    • The initial compound is dissolved in dimethylformamide (DMF).
    • Lithium amide is added to facilitate the reaction with diethyl p-toluenesulfonyloxymethyl phosphonate.
    • The mixture is heated, followed by treatment with hydrobromic acid to yield PMPA .
  2. Utilizing R-propylene carbonate:
    • Adenine reacts with R-propylene carbonate under basic conditions.
    • Following this, p-benzenesulfonyloxy phosphoric acid diethyl ester is introduced.
    • The reaction proceeds without the need for extensive purification steps, resulting in high yields of PMPA .

These methods emphasize efficiency and environmental friendliness, making them suitable for large-scale production.

Molecular Structure Analysis

Structure and Data

The molecular structure of PMPA features a purine base (adenine) linked to a phosphonomethoxypropyl side chain. Key structural characteristics include:

  • Molecular Weight: 267.21 g/mol
  • Chemical Structure: The compound consists of a purine ring system attached to a propyl group that contains a phosphonate moiety.

The presence of the phosphonomethoxy group significantly contributes to its biological activity by enhancing binding affinity to viral enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

PMPA undergoes various chemical reactions that are critical for its functionality as an antiviral agent. Key reactions include:

  • Phosphorylation: PMPA can be phosphorylated intracellularly to form active triphosphate forms, which are essential for inhibiting reverse transcriptase.
  • Hydrolysis: The compound can also hydrolyze under specific conditions, affecting its stability and bioavailability.

These reactions are fundamental for understanding how PMPA interacts with biological systems and its potential therapeutic effects .

Mechanism of Action

Process and Data

The mechanism by which 9-(2-Phosphonomethoxypropyl)adenine exerts its antiviral effects involves several steps:

  1. Cellular Uptake: PMPA enters cells via nucleoside transporters.
  2. Activation: Once inside the cell, it is phosphorylated to its active triphosphate form.
  3. Inhibition of Reverse Transcriptase: The triphosphate form competes with natural substrates for binding to reverse transcriptase, thereby halting viral replication.

Research indicates that PMPA's efficacy against HIV is significantly enhanced when compared to other nucleoside analogues due to its unique structural features that improve binding and inhibition rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PMPA exhibits several notable physical and chemical properties:

These properties are crucial for its formulation as a pharmaceutical agent .

Applications

Scientific Uses

9-(2-Phosphonomethoxypropyl)adenine has several important applications in scientific research and medicine:

  • Antiviral Therapy: Primarily used in the treatment of HIV infections, PMPA serves as a backbone for developing new antiviral drugs.
  • Research Tool: It is utilized in laboratory studies to investigate viral replication mechanisms and test new therapeutic strategies against retroviruses.
  • Prodrug Development: Research continues into developing prodrugs based on PMPA that enhance oral bioavailability and therapeutic effectiveness .
Historical Development and Classification of Acyclic Nucleoside Phosphonates (ANPs)

Emergence of ANPs as Broad-Spectrum Antiviral Agents

Acyclic nucleoside phosphonates (ANPs) emerged in the mid-1980s as a revolutionary class of antiviral agents, addressing key limitations of traditional nucleoside analogs. Unlike nucleoside analogs requiring triphosphorylation for activity, ANPs incorporate a stable carbon-phosphorus (C-P) bond, rendering them resistant to enzymatic hydrolysis by cellular esterases. This structural innovation allows intact cellular uptake and bypasses the initial phosphorylation step, a common bottleneck in nucleoside activation [1] [9]. The prototype ANP, HPMPA ((S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine), was identified in 1986 by De Clercq and Holý, exhibiting unprecedented broad-spectrum activity against DNA viruses (e.g., herpesviruses, poxviruses, adenoviruses) [1] [6]. This discovery established the ANP scaffold as a cornerstone for antiviral development, enabling activity against viruses resistant to conventional therapies, such as thymidine kinase-deficient herpesviruses [1].

Table 1: Key Early Acyclic Nucleoside Phosphonates and Antiviral Spectra

CompoundAntiviral SpectrumClinical Significance
HPMPABroad DNA viruses (HSV, VZV, CMV, vaccinia, adenovirus)Prototype for DNA virus-targeted ANPs
PMEA (Adefovir)Retroviruses (HIV), hepadnaviruses (HBV)Led to Hepsera® for chronic HBV
PMPA (Tenofovir)Retroviruses (HIV), hepadnaviruses (HBV)Basis for Viread® and HIV PrEP regimens
HPMPC (Cidofovir)Broad DNA viruses (CMV, polyomaviruses, papillomaviruses)Approved as Vistide® for CMV retinitis

Structural Evolution: From HPMPA to PMPA Derivatives

The structural diversification of ANPs focused on optimizing antiviral potency, selectivity, and pharmacokinetics. Three subclasses emerged, classified by their acyclic side chains:

  • HPMP-type: Characterized by a hydroxymethyl group (e.g., HPMPA, HPMPC). HPMPA’s design merged elements of DHPA ((S)-9-(2,3-dihydroxypropyl)adenine) and phosphonoacetic acid (PAA), creating a molecule with PAA’s antiviral breadth but improved cellular delivery [1] [6].
  • PME-type: Features a linear 2-carbon chain (e.g., PMEA). PMEA demonstrated potent activity against retroviruses and hepadnaviruses but faced challenges due to renal toxicity and poor oral bioavailability [9].
  • PMP-type: Incorporates a chiral methoxypropyl side chain (e.g., (R)-PMPA, tenofovir). The critical advancement here was the introduction of an asymmetric carbon, where the (R)-enantiomer of PMPA exhibited superior antiviral activity and lower cytotoxicity compared to its (S)-counterpart [3] [4]. This enantioselectivity was pivotal for tenofovir’s clinical success [1].

Table 2: Structure-Activity Relationships in Key ANP Derivatives

Structural ModificationCompound ExampleImpact on Bioactivity
Hydroxypropyl linker (HPMP)HPMPA, HPMPCBroad anti-DNA virus activity; long intracellular half-life due to slow metabolism
Linear ethoxy linker (PME)PMEASelective anti-retro/hepadnavirus activity; higher cellular toxicity
Chiral methoxypropyl linker (PMP)(R)-PMPA (Tenofovir)Enhanced anti-HIV potency (>10x vs (S)-isomer); reduced toxicity; oral prodrug feasible
2,6-Diaminopurine basePMEDAP, PMPDAPIncreased potency against retroviruses; PMEDAP converted to PMEG in vivo

Prodrug strategies further refined PMPA’s utility: Bis(isopropyloxymethylcarbonyl)-PMPA (bis(poc)PMPA) significantly enhanced oral bioavailability, enabling systemic HIV therapy [3] [8]. Notably, PMPA maintained efficacy against HIV variants resistant to AZT, ddI, and non-nucleoside reverse transcriptase inhibitors, except for strains with the K65R mutation in reverse transcriptase [8].

Role in Bridging Antiviral and Antitumor Research Paradigms

ANPs uniquely bridged antiviral and antitumor research by exploiting shared molecular targets—primarily DNA polymerases and ribonucleotide reductase (RNR). Key intersections include:

  • Mechanistic Convergence: ANP diphosphates (e.g., PMEApp, PMPA diphosphate) inhibit viral DNA polymerases and cellular DNA synthesis machinery. PMEA diphosphate (PMEApp) competitively inhibits dATP incorporation into DNA, affecting rapidly dividing tumor cells [1] [6].
  • PMEG as a Dual-Function Agent: The guanine analogue PMEG (9-(2-phosphonylmethoxyethyl)guanine), initially developed for papillomavirus infections, demonstrated potent antitumor activity against murine P388 leukemia and Shope papilloma models. Its mechanism involves incorporation into DNA by DNA polymerases δ and ε, causing chain termination [6].
  • Prodrug Innovation for Oncology: cPr-PMEDAP (9-(2-phosphonylmethoxyethyl)-N⁶-cyclopropyl-2,6-diaminopurine), a prodrug of PMEG, was designed to mitigate systemic toxicity. It undergoes enzymatic conversion to PMEG via an unidentified cellular deaminase, achieving targeted cytotoxicity in choriocarcinoma models [6]. This approach mirrors prodrug strategies used for antiviral ANPs (e.g., tenofovir disoproxil).

Table 3: ANP Derivatives with Dual Antiviral and Antitumor Activity

CompoundPrimary Antiviral TargetAntitumor ActivityMechanistic Basis
PMEGPapillomaviruses, retrovirusesP388 leukemia, Shope papillomaIncorporation into DNA by DNA polymerases δ/ε
cPr-PMEDAPRetroviruses (prodrug of PMEG)Choriocarcinoma in vivo modelsIntracellular conversion to PMEG; DNA chain termination
HPMPABroad DNA virusesLimited in vivo tumor inhibitionInhibition of ribonucleotide reductase (RNR)

Properties

CAS Number

1217720-14-3

Product Name

9-(2-Phosphonomethoxypropyl)adenine

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid

Molecular Formula

C9H14N5O4P

Molecular Weight

293.25 g/mol

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2,6D

InChI Key

SGOIRFVFHAKUTI-VMAITYGBSA-N

SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Isomeric SMILES

[2H][C@@](C([2H])([2H])[2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.